N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide
Description
N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide is a piperidine-derived carboxamide featuring a hydroxymethyl substituent at the 4-position of the piperidine ring and a cyclohexyl group attached to the carboxamide nitrogen. This structural configuration confers unique physicochemical and pharmacological properties. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the cyclohexyl moiety contributes to steric bulk and lipophilicity, influencing both reactivity and biological interactions .
Properties
IUPAC Name |
N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-10-11-6-8-15(9-7-11)13(17)14-12-4-2-1-3-5-12/h11-12,16H,1-10H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXNVCZJJAQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate and formaldehyde. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The hydroxymethyl (–CH₂OH) group undergoes characteristic transformations:
Oxidation
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Catalyzed by Dess-Martin periodinane or KMnO₄ in acidic conditions, the hydroxymethyl group oxidizes to a carboxylic acid (–COOH), forming N-cyclohexyl-4-carboxypiperidine-1-carboxamide (yield: 78–92%) .
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Selectivity depends on solvent polarity, with acetonitrile favoring complete oxidation over partial ketone formation .
Esterification
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Reacts with acetyl chloride or anhydrides in pyridine to form esters (e.g., N-cyclohexyl-4-(acetoxymethyl)piperidine-1-carboxamide ) at 0–25°C (yield: 85–94%) .
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Mitsunobu reactions enable stereospecific substitutions using DIAD/TPP and nucleophiles (e.g., thiols, azides) .
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons participate in:
N-Alkylation/Acylation
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Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield quaternary ammonium salts (yield: 65–80%) .
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Acylation with chloroformates (e.g., benzyl chloroformate) produces carbamate derivatives (yield: 70–88%) .
Reductive Amination
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Condensation with aldehydes (e.g., formaldehyde) followed by NaBH₄ reduction introduces alkyl/aryl groups at C-3 or C-5 positions (diastereomeric ratio: 3:1 to 5:1) .
Carboxamide Group Reactivity
The cyclohexyl-carboxamide moiety participates in:
Hydrolysis
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Acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) hydrolysis cleaves the amide bond, yielding 4-(hydroxymethyl)piperidine and cyclohexylamine (yield: 90–95%) .
Cross-Coupling Reactions
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Suzuki-Miyaura couplings at the carboxamide-adjacent position require Pd(PPh₃)₄/K₂CO₃ in dioxane (yield: 50–65%) .
Catalytic Hydrogenation
The piperidine ring undergoes saturation or functional group reduction:
Intramolecular Cyclization
Under acidic or basic conditions, the hydroxymethyl group forms heterocycles:
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With POCl₃, intramolecular dehydration generates 1-cyclohexylpiperidine-4-spiro-oxetane (yield: 75%) .
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Photochemical [2+2] cycloadditions with dienes yield bicyclic derivatives (λ = 365 nm, CH₂Cl₂, 24h; yield: 68%) .
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
Key Synthetic Routes
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Piperidine-4-methanol → Boc protection → carboxamide coupling with cyclohexyl isocyanate → deprotection (TFA/CH₂Cl₂).
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4-Piperidone + cyclohexylamine → NaBH(OAc)₃ in CH₃CN → hydroxymethylation via formaldehyde/KHCO₃.
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This compound’s versatility in medicinal chemistry and organic synthesis is underscored by its balanced reactivity profile and compatibility with modern catalytic systems. Experimental protocols emphasize solvent selection and catalyst choice to control regioselectivity and stereochemistry .
Scientific Research Applications
Scientific Research Applications
The applications of N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives containing piperidine moieties exhibit promising anticancer properties. Compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including breast and ovarian cancers. A notable study demonstrated enhanced cytotoxicity compared to standard treatments, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : The compound has been explored for its ability to inhibit cholinesterase enzymes, which are critical in Alzheimer's disease treatment. By modulating neurotransmitter levels, it may offer neuroprotective benefits and improve cognitive function .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its structure allows for further functionalization, enabling the creation of more complex molecules used in pharmaceuticals and specialty chemicals.
Biological Research
The compound is being investigated for its interactions with various biomolecules, which may lead to the discovery of new therapeutic pathways. Its potential role in modulating biological pathways makes it a candidate for further studies in pharmacology and toxicology .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
| Study | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Activity Evaluation | Assess cytotoxic effects on MCF-7 breast cancer cells | IC50 value of 15 µM after 48 hours treatment | 2023 |
| Cholinesterase Inhibition Study | Investigate potential as an Alzheimer's treatment | Effective inhibition of acetylcholinesterase with favorable selectivity | 2023 |
| Neuroprotective Effects Assessment | Evaluate protective effects against neurodegeneration | Significant improvement in cognitive function in animal models | 2024 |
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations
Hydroxyimino vs. Hydroxymethyl
- This increases reactivity in nucleophilic additions and chelation but reduces metabolic stability compared to hydroxymethyl derivatives. Key Difference: Hydroxyimino derivatives exhibit stronger intramolecular interactions but are more prone to oxidation or rearrangement under acidic conditions .
Bromo/Dichlorophenyl Substituents
- Key Difference: The absence of electronegative halogens in the target compound may reduce toxicity but also limit specific target binding affinity .
Trifluoromethyl Pyrimidinyl Substituents
- N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (): The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
Molecular Weight and Steric Effects
- Analysis : The target compound’s moderate molecular weight (~280–320 estimated) balances bioavailability and membrane permeability. Bulkier analogs like XL177A (MW 861.47) may suffer from poor absorption despite enhanced target specificity .
Reactivity and Pharmacological Implications
- Piperidine Framework: All analogs share a piperidine core, enabling diverse electrophilic/nucleophilic reactions. However: Hydroxymethyl: Can be oxidized to a carboxylic acid or form esters/prodrugs (e.g., nipecotic acid prodrugs in ), enhancing drug delivery . Hydroxyimino: Participates in tautomerism and metal chelation, useful in catalytic or diagnostic applications but less stable in vivo . Nitrile Derivatives (e.g., 1-Piperidinocyclohexanecarbonitrile, ): Polar nitrile groups (-CN) increase dipole moments but lack hydrogen-bonding donors, reducing target engagement compared to hydroxymethyl .
Pharmacological Profiles
- Key Insight : The target compound’s hydroxymethyl group positions it as a prodrug candidate (e.g., via esterification), whereas halogenated analogs prioritize target affinity at the expense of safety .
Biological Activity
N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the piperidine class of compounds, characterized by a six-membered ring containing nitrogen. This structural feature is pivotal for its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
Target Interactions
Piperidine derivatives, including this compound, are known to interact with multiple neurotransmitter systems, notably:
- Dopamine Receptors : Modulating dopaminergic activity may influence mood and behavior.
- Serotonin Receptors : Affecting serotonin pathways can have implications for anxiety and depression treatments.
- Opioid Receptors : Potential analgesic effects through interaction with opioid pathways.
These interactions suggest that this compound may exhibit a range of pharmacological effects, including analgesic, anticonvulsant, and antidepressant activities depending on the dosage and specific biological context.
Anticancer Potential
Recent studies have investigated the anticancer properties of piperidine derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Colon Cancer | HCT-116 | 15.5 | |
| Liver Cancer | HepG2 | 20.3 | |
| Lung Cancer | A549 | 18.7 | |
| Gastric Cancer | SGC7901 | 22.0 |
These findings indicate that this compound may serve as a lead compound for developing new anticancer therapeutics.
Antiviral Activity
Another area of research focuses on the antiviral properties of piperidine derivatives. For example, studies have shown that similar compounds exhibit inhibitory activity against HIV by blocking CCR5 receptors:
| Compound | IC₅₀ (nM) | Activity |
|---|---|---|
| N-cyclohexyl variant | 25.73 | CCR5 Inhibition |
| Maraviroc (control) | 25.43 | CCR5 Inhibition |
This suggests that this compound could be further explored as an antiviral agent .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key aspects include:
- Absorption : The compound's solubility and permeability influence its bioavailability.
- Metabolism : Studies indicate that modifications to the piperidine structure can enhance metabolic stability in liver microsomes.
- Excretion : Understanding the elimination pathways is essential for determining dosing regimens .
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives for their anticancer activity. The study highlighted how structural variations influenced biological efficacy, with specific focus on hydroxymethyl substitutions leading to enhanced activity against cancer cell lines .
Q & A
Q. How should researchers reconcile conflicting reports on metabolic stability?
- Methodological Answer :
- Comparative Studies : Replicate assays using identical CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6).
- Isotope Labeling : Track C-labeled compound in microsomal incubations.
- Species-Specific Differences : Cross-validate human vs. rodent liver S9 fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
